Cas no 168074-91-7 (Schinicoumarin)
Schinicoumarin Chemical and Physical Properties
Names and Identifiers
-
- 2H-1-Benzopyran-2-one,3,7,8-trimethoxy-
- Schinicoumarin
- 3,7,8-trimethoxychromen-2-one
- 168074-91-7
-
- Inchi: 1S/C12H12O5/c1-14-8-5-4-7-6-9(15-2)12(13)17-10(7)11(8)16-3/h4-6H,1-3H3
- InChI Key: JPCDNRZQWAURND-UHFFFAOYSA-N
- SMILES: O1C(C(=CC2C=CC(=C(C1=2)OC)OC)OC)=O
Computed Properties
- Exact Mass: 236.06846
- Monoisotopic Mass: 236.06847348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 54Ų
Experimental Properties
- PSA: 53.99
Schinicoumarin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S199948-1mg |
Schinicoumarin |
168074-91-7 | 1mg |
$144.00 | 2023-05-17 | ||
| TRC | S199948-2.5mg |
Schinicoumarin |
168074-91-7 | 2.5mg |
$299.00 | 2023-05-17 | ||
| TRC | S199948-5mg |
Schinicoumarin |
168074-91-7 | 5mg |
$586.00 | 2023-05-17 | ||
| TRC | S199948-10mg |
Schinicoumarin |
168074-91-7 | 10mg |
$1143.00 | 2023-05-17 | ||
| TRC | S199948-25mg |
Schinicoumarin |
168074-91-7 | 25mg |
$ 1800.00 | 2023-09-06 |
Schinicoumarin Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Schinicoumarin
Schinicoumarin (CAS No. 168074-91-7): A Comprehensive Overview
Schinicoumarin (CAS No. 168074-91-7) is a naturally occurring coumarin derivative that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural properties and potential therapeutic applications. This compound, first isolated from the plant Schinus terebinthifolius, commonly known as the Brazilian pepper tree, has been the subject of numerous studies exploring its biological activities and potential medicinal uses.
Schinicoumarin is characterized by its coumarin core, which is a benzopyran-2-one skeleton. The presence of this core structure confers a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Recent research has also highlighted its potential in cancer therapy and neuroprotection. The chemical structure of Schinicoumarin includes a substituted benzene ring and a lactone ring, which contribute to its stability and reactivity in various biological environments.
In terms of its natural sources, Schinicoumarin is primarily found in the leaves and fruits of Schinus terebinthifolius. This plant is native to South America but has been introduced to other regions, including parts of North America and Australia. The extraction and purification of Schinicoumarin from these plant sources have been optimized using various techniques such as solvent extraction, chromatography, and spectroscopic methods to ensure high purity and yield.
The biological activities of Schinicoumarin have been extensively studied in both in vitro and in vivo models. One of the most notable properties is its antioxidant activity. Research has shown that Schinicoumarin can effectively scavenge free radicals and protect cells from oxidative damage. This property makes it a promising candidate for the prevention and treatment of oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions.
Another significant area of research focuses on the anti-inflammatory effects of Schinicoumarin. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as reduce the expression of inflammatory markers like COX-2. These findings suggest that Schinicoumarin could be beneficial in managing inflammatory conditions such as arthritis and inflammatory bowel disease.
The antimicrobial properties of Schinicoumarin have also been investigated. It has shown activity against a range of bacteria, including both Gram-positive and Gram-negative strains. This broad-spectrum activity makes it a potential candidate for developing new antimicrobial agents to combat drug-resistant bacterial infections.
In the realm of cancer therapy, recent studies have explored the anticancer potential of Schinicoumarin. Research has indicated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism behind this activity involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Beyond its direct therapeutic applications, Schinicoumarin has also shown promise in neuroprotection. Studies have demonstrated that it can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. These findings suggest that Schinicoumarin could be a valuable adjunctive therapy in managing neurological disorders.
The safety profile of Schinicoumarin is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic concentrations, making it a relatively safe compound for further development into pharmaceutical products.
In conclusion, Schinicoumarin (CAS No. 168074-91-7) is a multifaceted compound with a wide range of biological activities that make it an attractive candidate for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the fields of chemistry, biology, and pharmacology.
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